molecular formula C7H4BrNS B1341809 6-Bromobenzo[d]isothiazole CAS No. 877265-23-1

6-Bromobenzo[d]isothiazole

Cat. No.: B1341809
CAS No.: 877265-23-1
M. Wt: 214.08 g/mol
InChI Key: XNAPGSLISHQGIJ-UHFFFAOYSA-N
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Description

6-Bromobenzo[d]isothiazole is an organic compound with the molecular formula C7H4BrNS It is a derivative of benzo[d]isothiazole, where a bromine atom is substituted at the 6th position of the benzene ring

Biochemical Analysis

Biochemical Properties

6-Bromobenzo[d]isothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In microbial cells, this compound can inhibit the synthesis of essential biomolecules, leading to cell death. The impact on cell signaling pathways includes the inhibition of kinases and phosphatases, which are crucial for transmitting signals within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation . For example, this compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of drugs and other substrates. Additionally, it can bind to DNA and RNA, leading to changes in gene expression. The binding interactions often involve the formation of covalent bonds with nucleophilic sites on the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. In in vitro studies, the compound has demonstrated consistent antimicrobial and antitumor activities over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects such as antimicrobial and antitumor activities without significant toxicity . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects but rather increase toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . This compound can be metabolized into different metabolites, which can either retain biological activity or be excreted from the body. The metabolic pathways often involve oxidation, reduction, and conjugation reactions. The interaction with cofactors such as NADPH is crucial for the enzymatic reactions involving this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution of this compound is influenced by factors such as its lipophilicity and the presence of specific transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects cellular respiration. The localization is essential for the compound’s ability to modulate cellular processes effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromobenzo[d]isothiazole typically involves the bromination of benzo[d]isothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Example Reaction:

  • Dissolve benzo[d]isothiazole in dichloromethane.
  • Add N-bromosuccinimide (NBS) to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Once the reaction is complete, quench with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, can improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromobenzo[d]isothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the isothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isothiazole ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 6-substituted benzo[d]isothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzo[d]isothiazole or other reduced derivatives.

Scientific Research Applications

6-Bromobenzo[d]isothiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of novel materials, such as organic semiconductors or polymers with specific electronic properties.

    Chemical Biology: It is employed in the design of probes and inhibitors for studying biological pathways and enzyme functions.

    Industrial Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

6-Bromobenzo[d]isothiazole can be compared with other halogenated benzo[d]isothiazoles, such as:

  • 6-Chlorobenzo[d]isothiazole
  • 6-Iodobenzo[d]isothiazole
  • 6-Fluorobenzo[d]isothiazole

Uniqueness:

  • The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate for further functionalization.
  • Compared to its chloro and fluoro analogs, the bromine derivative often exhibits higher reactivity in substitution reactions due to the weaker C-Br bond.
  • The iodine analog, while more reactive, is less commonly used due to the higher cost and lower availability of iodine reagents.

This detailed overview of this compound highlights its significance in various fields and provides a foundation for further exploration and application

Properties

IUPAC Name

6-bromo-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAPGSLISHQGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591230
Record name 6-Bromo-1,2-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877265-23-1
Record name 6-Bromo-1,2-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1,2-benzothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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